Diethyl m-tolylphosphonate
Overview
Description
Diethyl m-tolylphosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl m-tolylphosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 3-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place under reflux conditions in an organic solvent like toluene .
Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. This reaction is often carried out under microwave irradiation to increase the reaction rate and yield .
Industrial Production Methods
Industrial production of diethyl (3-methylphenyl)phosphonate often involves large-scale synthesis using the Michaelis-Arbuzov reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and microwave irradiation can further enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
Diethyl m-tolylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to form phosphonic acids and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, phosphonic acids, and other organophosphorus compounds .
Scientific Research Applications
Diethyl m-tolylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (3-methylphenyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular membranes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phenylphosphonate
- Diethyl (4-methylphenyl)phosphonate
- Diethyl (2-methylphenyl)phosphonate
Uniqueness
Diethyl m-tolylphosphonate is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical and physical properties.
Conclusion
This compound is a versatile organophosphorus compound with significant applications in various fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial processes. Ongoing research continues to explore its potential in medicine and other areas, highlighting its importance in modern science and technology.
Biological Activity
Diethyl m-tolylphosphonate (DEmTP) is a phosphonate compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a phosphonate group attached to an m-tolyl moiety. This structure contributes to its reactivity and biological properties.
Synthesis Methods
The synthesis of DEmTP can be achieved through various methods, often involving the reaction of m-tolyl alcohol with diethyl phosphite. Recent advancements have introduced methodologies that utilize visible light to promote the phosphorylation of aryl halides, which can include m-tolyl derivatives, under mild conditions. This approach enhances functional group compatibility and yields a range of phosphonates, including DEmTP .
Antimicrobial Properties
DEmTP has shown promising antimicrobial activity. For instance, research indicates that phosphonate esters exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. In particular, studies have demonstrated that DEmTP derivatives possess potent antibacterial effects, making them potential candidates for developing new antibiotics .
Anticancer Activity
Several studies have reported on the anticancer properties of DEmTP. In vitro assays reveal that certain derivatives of DEmTP inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and disruption of cell cycle progression .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
A549 (Lung Cancer) | 20 | Cell cycle arrest |
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of DEmTP in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for conditions such as Alzheimer's disease .
The biological activity of DEmTP can be attributed to its ability to interact with cellular targets involved in signaling pathways. The electron-donating nature of the m-tolyl group may enhance its reactivity with nucleophiles, facilitating interactions with biomolecules like proteins and nucleic acids. This reactivity is crucial for its antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of DEmTP against M. tuberculosis. The compound was found to inhibit bacterial growth at concentrations lower than traditional antibiotics, suggesting a potential role in tuberculosis treatment .
- Cancer Cell Inhibition : In another study focusing on breast cancer cell lines, DEmTP derivatives were shown to significantly reduce cell viability through mechanisms involving apoptosis and necrosis. These findings support further exploration into DEmTP as a lead compound for anticancer drug development .
- Neuroprotection : A recent investigation into the neuroprotective effects of DEmTP demonstrated its ability to reduce neuronal cell death induced by oxidative stress in vitro. These results indicate a pathway for developing treatments for neurodegenerative disorders .
Properties
IUPAC Name |
1-diethoxyphosphoryl-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQZSAKTKNWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452196 | |
Record name | Diethyl (3-methylphenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15286-13-2 | |
Record name | Diethyl (3-methylphenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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